1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one
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Overview
Description
1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a thiophene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one typically involves the bromination of 5-ethylthiophene-2-carboxylic acid, followed by a Friedel-Crafts acylation reaction . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and alcohols .
Scientific Research Applications
1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels . The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-(3-Bromo-5-ethylthiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-(3-Bromo-5-phenylthiophen-2-yl)ethan-1-one:
1-(3-Bromo-5-propylthiophen-2-yl)ethan-1-one: Features a propyl group, affecting its solubility and reactivity compared to the ethyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C8H9BrOS |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(3-bromo-5-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H9BrOS/c1-3-6-4-7(9)8(11-6)5(2)10/h4H,3H2,1-2H3 |
InChI Key |
HJVIBMLFCUZKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(=O)C)Br |
Origin of Product |
United States |
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